Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate
Description
Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate is an organic compound with a complex structure that includes a tert-butyl ester, a chlorinated benzoyl group, and a methylamino substituent
Properties
IUPAC Name |
tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-12(18)8-16(4)13(19)9-5-6-11(17)10(15)7-9/h5-7,17H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSBGOKKIZLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C(=O)C1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzoic acid and tert-butyl bromoacetate.
Esterification: The 3-chloro-4-hydroxybenzoic acid is first esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form tert-butyl 3-chloro-4-hydroxybenzoate.
Amidation: The ester is then reacted with methylamine under controlled conditions to introduce the methylamino group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzoyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may offer therapeutic benefits in treating diseases where enzyme inhibition or receptor modulation is required.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets could include enzymes with ester or amide bonds, where the compound can act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(4-hydroxybenzoyl)-methylamino]acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Tert-butyl 2-[(3-chloro-4-methoxybenzoyl)-methylamino]acetate: The methoxy group instead of the hydroxyl group can alter its chemical properties and interactions.
Uniqueness
Tert-butyl 2-[(3-chloro-4-hydroxybenzoyl)-methylamino]acetate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzoyl ring. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
